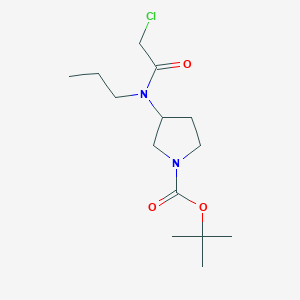
Natrium-2-(1H-1,2,4-Triazol-5-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Sodium 2-(1H-1,2,4-triazol-5-yl)acetate” is a chemical compound that is part of the triazole family . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Natrium-2-(1H-1,2,4-Triazol-5-yl)acetat und seine Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Forscher haben neuartige 1,2,4-Triazol-Derivate synthetisiert und ihre zytotoxischen Aktivitäten gegen menschliche Krebszelllinien wie MCF-7, Hela und A549 bewertet. Einige dieser Derivate zeigten eine vielversprechende zytotoxische Aktivität, was sie zu potenziellen Kandidaten für die Weiterentwicklung in der Krebstherapie macht .
Arzneimittelforschung und Pharmazeutische Chemie
Heterozyklische Verbindungen, die Stickstoffatome enthalten, einschließlich 1,2,4-Triazolringe, dienen als essentielle Gerüste in der Arzneimittelforschung. Diese Verbindungen können Wasserstoffbrückenbindungen mit verschiedenen Zielstrukturen bilden, wodurch ihre Pharmakokinetik und pharmakologischen Eigenschaften verbessert werden. This compound-Derivate fallen in diese Kategorie und bieten Möglichkeiten zur Entwicklung neuer Medikamente mit verbesserter Selektivität und Wirksamkeit .
Biokonjugation und Chemische Biologie
1,2,3-Triazole, einschließlich 1,2,4-Triazole, finden Anwendung in Biokonjugationsstudien. Forscher verwenden sie, um Biomoleküle (wie Proteine oder Nukleinsäuren) mit anderen Molekülen zu verknüpfen, wodurch gezielte Wirkstoffabgabe, Bildgebung und Diagnostik ermöglicht werden. This compound-Derivate könnten in diesen Anwendungen eine Rolle spielen .
Supramolekulare Chemie und Materialwissenschaften
Die supramolekulare Chemie untersucht nicht-kovalente Wechselwirkungen zwischen Molekülen. 1,2,4-Triazole wurden beim Design supramolekularer Aggregate wie Koordinationskomplexe und Wirt-Gast-Systeme eingesetzt. Diese Materialien finden Anwendung in Bereichen wie Sensoren, Katalyse und Wirkstoffabgabe. This compound-Derivate könnten zu diesem Bereich beitragen .
Antioxidative und Anti-inflammatorische Aktivitäten
1,2,4-Triazol-Derivate haben antioxidative und entzündungshemmende Eigenschaften gezeigt. This compound könnte auf sein Potenzial zur Minderung von oxidativem Stress und entzündungsbedingten Erkrankungen untersucht werden .
Weitere Therapeutische Anwendungen
Über die genannten Bereiche hinaus wurden 1,2,4-Triazole für verschiedene therapeutische Zwecke untersucht, darunter analgetische, antiseptische, diuretische und antimigräneartige Aktivitäten. This compound-Derivate könnten ähnliche Wirkungen zeigen, was eine weitere Untersuchung rechtfertigt .
Wirkmechanismus
Target of Action
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,4-triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the target’s function, potentially inhibiting or enhancing its activity. The exact mode of action depends on the specific target and the context in which the compound is used.
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the compound’s bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against certain cancer cell lines
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reaction of certain compounds can be facilitated by heating . .
Biochemische Analyse
Biochemical Properties
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is known to interact with various enzymes and proteins . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in its structure has the ability to form hydrogen bonds .
Cellular Effects
Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
The molecular mechanism of Sodium 2-(1H-1,2,4-triazol-5-yl)acetate involves several processes. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in its structure has the ability to form hydrogen bonds .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
sodium;2-(1H-1,2,4-triazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMPKQTYKEENY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413899-96-2 |
Source


|
| Record name | sodium 2-(1H-1,2,4-triazol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)
![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)

![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469982.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)
![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)



